![molecular formula C17H11FN4OS B245025 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FBT" and is known for its unique properties that make it suitable for use in different applications.
Wirkmechanismus
The mechanism of action of FBT is not fully understood, but it is believed to be due to its ability to act as an electron donor material. FBT has a high electron affinity, which allows it to donate electrons to other materials. This property makes FBT suitable for use in various applications, including photovoltaics and OLEDs.
Biochemical and Physiological Effects:
FBT has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that FBT may have potential as a therapeutic agent for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FBT in lab experiments include its high purity and yield, its unique properties that make it suitable for use in various applications, and its low toxicity. However, the limitations of using FBT in lab experiments include its high cost and the complexity of its synthesis method.
Zukünftige Richtungen
There are several future directions for the study of FBT. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the study of FBT's potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of FBT and its potential applications in different fields of scientific research.
Synthesemethoden
FBT can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis process involves the condensation of 4-fluoroaniline with 2-aminobenzotriazole, followed by the cyclization of the resulting intermediate with thiophene-2-carboxylic acid. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields and purity of FBT.
Wissenschaftliche Forschungsanwendungen
FBT has been extensively studied for its potential applications in different fields of scientific research. One of the most promising applications of FBT is in the field of photovoltaics. FBT has been found to be an efficient electron donor material that can be used in organic solar cells to improve their efficiency. FBT has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its unique optical properties.
Eigenschaften
Molekularformel |
C17H11FN4OS |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H11FN4OS/c18-11-3-6-13(7-4-11)22-20-14-8-5-12(10-15(14)21-22)19-17(23)16-2-1-9-24-16/h1-10H,(H,19,23) |
InChI-Schlüssel |
SEICSICRCMROBM-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.